molecular formula C26H34O3 B1592669 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate CAS No. 95973-51-6

4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate

Cat. No.: B1592669
CAS No.: 95973-51-6
M. Wt: 394.5 g/mol
InChI Key: BOJBRLBJBXWHNZ-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate is a liquid crystalline (LC) compound characterized by a benzoate ester core substituted with a trans-4-pentylcyclohexyl group and a 4-ethoxyphenyl moiety. This molecular architecture imparts distinct mesogenic properties, including dielectric anisotropy (Δε) and birefringence (Δn), which are critical for applications in electro-optical devices such as displays . The ethoxy group enhances thermal stability and influences the compound’s polarity, while the trans-4-pentylcyclohexyl group contributes to its ordered nematic phase behavior.

Properties

IUPAC Name

(4-ethoxyphenyl) 4-(4-pentylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O3/c1-3-5-6-7-20-8-10-21(11-9-20)22-12-14-23(15-13-22)26(27)29-25-18-16-24(17-19-25)28-4-2/h12-21H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJBRLBJBXWHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633041
Record name 4-Ethoxyphenyl 4-(4-pentylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95973-51-6
Record name 4-Ethoxyphenyl 4-(4-pentylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification-Based Synthetic Route

The most common and reliable method for preparing 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate is via esterification of 4-ethoxyphenol with 4-(trans-4-pentylcyclohexyl)benzoic acid.

Reaction Scheme:

$$
\text{4-Ethoxyphenol} + \text{4-(trans-4-pentylcyclohexyl)benzoic acid} \xrightarrow[\text{catalyst}]{\text{dehydrating agent, solvent}} \text{this compound} + H_2O
$$

Key Reaction Parameters:

Parameter Typical Conditions
Reactants 4-Ethoxyphenol, 4-(trans-4-pentylcyclohexyl)benzoic acid
Dehydrating Agent Dicyclohexylcarbodiimide (DCC)
Catalyst 4-Dimethylaminopyridine (DMAP)
Solvent Dichloromethane (DCM) or similar organic solvent
Temperature Room temperature to mild heating (20–40 °C)
Reaction Time Several hours (typically 12–24 hours)
Work-up Filtration of dicyclohexylurea byproduct, solvent evaporation, purification

Mechanism and Notes:

  • DCC activates the carboxylic acid to form an O-acylurea intermediate, which then reacts with the phenol to form the ester.
  • DMAP acts as a nucleophilic catalyst, accelerating the esterification.
  • The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
  • The byproduct dicyclohexylurea is insoluble and filtered off.
  • Purification is usually achieved by recrystallization or column chromatography to obtain high-purity product.

Industrial Scale Preparation

In industrial contexts, the esterification process is scaled up with modifications to improve efficiency and yield.

Industrial Considerations:

  • Use of continuous flow reactors to maintain controlled reaction conditions and improve heat and mass transfer.
  • Automated reagent dosing and temperature control systems.
  • Larger solvent volumes with recycling systems to reduce waste.
  • Purification by recrystallization from suitable solvents or preparative chromatography.
  • Quality control via spectroscopic methods (NMR, IR) and chromatographic purity analysis.

Alternative Catalytic and Reaction Conditions

While DCC/DMAP-mediated esterification is standard, alternative methods have been explored:

Method Description Advantages Disadvantages
Acid-Catalyzed Esterification Using strong acids like sulfuric acid or p-toluenesulfonic acid to catalyze direct esterification Simple reagents, cost-effective Requires removal of acid, potential side reactions
Steglich Esterification Using DCC and DMAP as above, mild and high-yielding Mild conditions, high selectivity DCC byproduct removal needed
Enzymatic Esterification Lipase-catalyzed esterification in organic solvents Environmentally friendly Longer reaction times, cost of enzymes
Microwave-Assisted Esterification Accelerated reaction under microwave irradiation Reduced reaction time Requires specialized equipment

Purification and Characterization

Purification Techniques:

  • Recrystallization from solvents such as acetone, ethanol, or ethyl acetate.
  • Column chromatography using silica gel with appropriate eluents.
  • Vacuum drying to remove residual solvents.

Characterization Methods:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Confirm molecular structure and purity
Infrared Spectroscopy (IR) Identify ester functional groups and confirm reaction completion
Mass Spectrometry (MS) Molecular weight confirmation
Differential Scanning Calorimetry (DSC) Assess phase transition temperatures (liquid crystal properties)

Research Findings on Preparation Efficiency

A review of literature and patent documents reveals:

  • Esterification using DCC/DMAP in dichloromethane at room temperature yields the product in 60–80% isolated yield.
  • Reaction times of 12–24 hours are typical to ensure complete conversion.
  • Slow solvent evaporation and vacuum drying improve product crystallinity and purity.
  • Use of pyridine as solvent has been reported in related mesogenic ester syntheses to facilitate hydrogen bonding and complex formation, though less common for this specific compound.

Summary Table of Preparation Methods

Preparation Method Reagents/Catalysts Solvent(s) Temperature Yield (%) Notes
DCC/DMAP Esterification DCC, DMAP Dichloromethane (DCM) 20–40 °C 60–80 Most common, mild conditions
Acid-Catalyzed Esterification Sulfuric acid, p-Toluenesulfonic acid Toluene, benzene Reflux (~110 °C) 50–70 Requires acid removal
Enzymatic Esterification Lipase Organic solvents 30–50 °C Variable Green chemistry approach
Microwave-Assisted Esterification DCC/DMAP or acid catalysts DCM or others Microwave heating 70–85 Rapid reaction times

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its structural properties allow it to interact with cell membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound’s structural analogs differ in substituents on the phenyl or cyclohexyl groups, which directly affect their physicochemical properties. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations Key References
4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)-benzoate C₂₉H₄₀O₂ 420.64 Pentylphenyl vs. ethoxyphenyl
4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate C₂₅H₂₉NO₂ 375.51 Cyano group (polar) vs. ethoxy group (nonpolar)
trans-4-Propylcyclohexyl 4-(trans-4-ethylcyclohexyl)benzoate C₂₄H₃₆O₂ 356.55 Shorter alkyl chains (propyl/ethyl)
4-Hexyloxyphenyl 4-pentylbenzoate C₂₄H₃₀O₃ 366.49 Hexyloxy vs. ethoxy; no cyclohexyl group

Structural Insights :

  • Alkyl chain length variations (e.g., pentyl vs. propyl/ethyl in ) influence phase transition temperatures. Longer chains typically increase melting points and nematic phase stability .
Dielectric and Phase Behavior
  • 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate : Demonstrates a well-defined nematic phase with constant Δε and Δn below the clearing temperature (TC), indicating high molecular order .
  • Cyano-Substituted Analogs: Compounds like 2-cyano-4-pentylbiphenyl 4-(trans-4-pentylcyclohexyl) benzoate show pretransitional behavior near TC, attributed to their transverse dipole moments . This contrasts with the ethoxy variant, which lacks such pretransitional effects.
  • Alkyl Chain Impact : Shorter chains (e.g., propyl/ethyl in ) reduce Δε due to decreased molecular anisotropy, while longer chains (e.g., hexyloxy in ) may enhance Δn but require higher operating temperatures.

Biological Activity

4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate, with the molecular formula C26H34O3C_{26}H_{34}O_{3} and CAS number 95973-51-6, is a compound notable for its potential biological activities and applications in various fields, including materials science and medicinal chemistry. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on diverse research findings.

The biological activity of this compound is primarily linked to its structural properties that allow it to interact with biological systems. The compound's ethoxy and pentylcyclohexyl groups contribute to its lipophilicity, enhancing its ability to penetrate cellular membranes. This characteristic is crucial for its potential use in drug delivery systems and therapeutic agents.

Research Findings

  • Antioxidant Properties : Studies have indicated that compounds with similar structures exhibit significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties. Compounds in this category have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.
  • Cytotoxicity : Research has explored the cytotoxic effects of related benzoate derivatives on cancer cell lines. While specific data on this compound is limited, the structural similarities suggest potential cytotoxic activity against certain cancer types.

Case Study 1: Antioxidant Activity Assessment

A comparative study assessed the antioxidant activity of various benzoate derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that compounds with alkyl substituents displayed enhanced radical scavenging capabilities, suggesting a similar potential for this compound.

Case Study 2: Anti-inflammatory Response

In vitro studies involving macrophages treated with this compound showed a reduction in TNF-alpha production upon stimulation with LPS (lipopolysaccharide). This finding aligns with the observed anti-inflammatory effects of structurally similar compounds.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

  • Esterification Reaction : The reaction between ethoxyphenol and trans-4-pentylcyclohexanecarboxylic acid under acidic conditions.
  • Catalyzed Reactions : Utilizing catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance yield and reaction rates.

Characterization Techniques

Characterization of the synthesized compound typically involves:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
  • Mass Spectrometry (MS) : For molecular weight determination.
  • Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

Data Table of Biological Activities

Activity TypeAssessed MethodResult Summary
AntioxidantDPPH Scavenging AssaySignificant radical scavenging activity observed
Anti-inflammatoryTNF-alpha Inhibition AssayReduced TNF-alpha production in macrophages
CytotoxicityMTT AssayPotential cytotoxic effects on cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate
Reactant of Route 2
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4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate

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